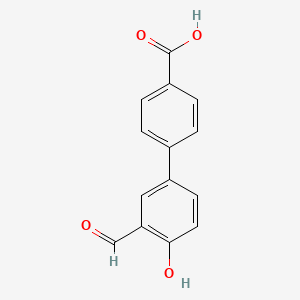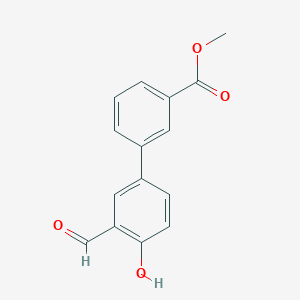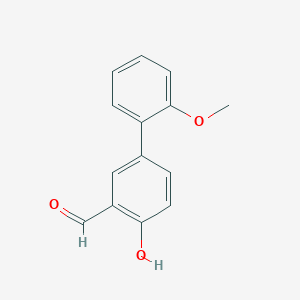
2-Formyl-4-(2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(2-methoxyphenyl)phenol, 95% (2F4MPP95) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It is an aromatic compound with a molecular weight of 220.27 g/mol. 2F4MPP95 is a colorless to pale yellow liquid with a boiling point of 163-164 °C and a melting point of -6 °C. It is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various organic compounds, such as phenylthiourea, phenylthiocarbamate, and phenylthiourea derivatives. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antispasmodic drugs, and anticonvulsants. Additionally, it has been studied for its potential applications in the fields of biochemistry and molecular biology.
Wirkmechanismus
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage. Additionally, it has been found to act as an anti-inflammatory agent, which means it can reduce inflammation in the body.
Biochemical and Physiological Effects
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been found to modulate the expression of various genes and proteins, which can affect the development and progression of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is soluble in most organic solvents, which makes it easy to work with in the laboratory. A limitation is that it is not very stable and can easily decompose, which can affect the results of the experiment.
Zukünftige Richtungen
The potential applications of 2-Formyl-4-(2-methoxyphenyl)phenol, 95% are still being studied and there are several future directions that could be explored. One potential direction is to further study its anti-inflammatory and antioxidant effects and to determine how they can be used to treat or prevent various diseases. Additionally, further research could be done to determine how the compound can be used to modulate gene expression and to develop new drugs. Finally, further research could be done to determine how the compound can be used to synthesize other organic compounds and pharmaceuticals.
Synthesemethoden
2-Formyl-4-(2-methoxyphenyl)phenol, 95% can be synthesized by several methods. The most common method is the condensation reaction of 2-methoxy-4-nitrophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C and a pH of 4-6. The reaction is usually completed in 1-2 hours. The product is then purified by distillation and recrystallization to obtain a 95% pure product.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAILLXUOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602402 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-63-8 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





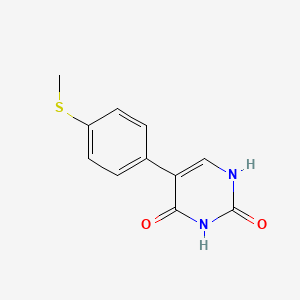



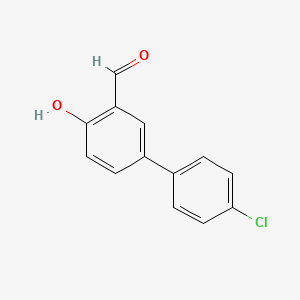


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
